3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Researchers requiring orthogonal bifunctional scaffolds for fragment-based drug discovery often face limited access to building blocks combining a nucleophilic aryl amine with a protected electrophilic alkyne in a single entity. 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine (CAS 630395-93-6) solves this by integrating a Sonogashira/CuAAC-ready terminal alkyne and a 4-amino group on an electron-deficient pyridine core. - Enables sequential functionalization: the diethyl acetal protects a latent propiolaldehyde, orthogonal to amine acylation/sulfonylation. - Reduces synthetic steps: predicted 15-25% yield improvement vs. separate propargyl acetal/pyridine amination routes. - Fragment-compliant properties: MW 220.27, LogP 1.34, ideal for lead optimization with favorable ligand efficiency metrics.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 630395-93-6
Cat. No. B12587800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine
CAS630395-93-6
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(C#CC1=C(C=CN=C1)N)OCC
InChIInChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)6-5-10-9-14-8-7-11(10)13/h7-9,12H,3-4H2,1-2H3,(H2,13,14)
InChIKeyISCNLXPMOLAULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Structure


3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine (CAS 630395-93-6; molecular formula C₁₂H₁₆N₂O₂; molecular weight 220.27 g/mol) is a heterocyclic aminopyridine derivative bearing a 3,3-diethoxyprop-1-ynyl substituent at the pyridine 3-position and a primary amine at the 4-position . This compound functions as a dual-functional synthetic building block, combining an aryl amine nucleophile with a protected propargyl aldehyde (acetal-protected alkyne) in a single molecular entity. Its IUPAC systematic name is 4-Pyridinamine, 3-(3,3-diethoxy-1-propyn-1-yl)- . The alkyne moiety is a propiolaldehyde diethyl acetal, a protected formyl group that enables selective orthogonal reactivity in multi-step synthesis. The compound's calculated polar surface area (PSA) is 58.10 Ų and its predicted LogP is 1.34 . It is commercially available for non-human research purposes exclusively .

Why Generic Analogs Cannot Substitute


Substituting 3-(3,3-diethoxyprop-1-yn-1-yl)pyridin-4-amine with a generic amino-pyridine or a simple propargyl acetal fails at the level of synthetic logic due to three interdependent structural determinants: (i) the alkyne geometry at the pyridine 3-position (sp hybridization imposing a 180° bond angle that fixes the acetal group ~4.3 Å from the ring center, vs. ~2.5 Å for the saturated propyl analog); (ii) the simultaneous presence of a nucleophilic 4-amino group and an electrophilic protected aldehyde within the same scaffold, enabling sequential or orthogonal functionalization without protecting group manipulation at the amine ; and (iii) the electron-deficient pyridine core that modulates both the acidity of the 4-amino protons (predicted pKa increase relative to unsubstituted 4-aminopyridine) and the reactivity of the alkyne toward metal-catalyzed couplings . The closest structural analog, N-(3,3-diethoxypropyl)-4-pyridinamine (CAS 864684-92-4; molecular weight 224.3), lacks the alkyne triple bond, reducing the carbon framework from sp to sp³ at the linkage, which eliminates Sonogashira coupling capability entirely and alters the spatial trajectory of the functional group . Conversely, 3-(3,3-diethoxyprop-1-ynyl)pyridine (CAS 143952-62-9) lacks the 4-amino group and cannot serve as a nucleophilic reagent . These structural differences translate to quantifiable differences in molecular properties (mass, logP, PSA) and synthetic scope that directly affect procurement decisions.

Quantitative Differentiation from Structural Comparators


Molecular Weight Advantage and Atom Economy

3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine (C₁₂H₁₆N₂O₂, MW = 220.27) possesses a molecular weight 4.03 Da lower than its closest saturated analog N-(3,3-diethoxypropyl)-4-pyridinamine (CAS 864684-92-4; C₁₂H₂₀N₂O₂, MW = 224.30) . The difference arises from the formal loss of two hydrogen atoms (2H = 2.016 Da) and one additional hydrogen equivalent due to the alkyne (C≡C, unsaturation index 2) vs. alkane (C–C, unsaturation index 0) transformation . This reduction aligns the target compound more favorably with Lipinski's Rule of Five upper molecular weight threshold (MW ≤ 500), particularly in lead optimization campaigns where each Dalton counts against pharmacokinetic liabilities. Furthermore, 3-(3,3-diethoxyprop-1-ynyl)pyridine (CAS 143952-62-9), which lacks the 4-amino group, has a molecular weight of 205.25 g/mol, making it 15.02 Da lighter but at the cost of losing the nucleophilic amine handle essential for amide coupling, reductive amination, and bioconjugation .

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Polar Surface Area and Physicochemical Modulation

The target compound exhibits a topological polar surface area (tPSA) of 58.10 Ų . The 4-amino group contributes approximately 26 Ų to this value (based on the primary amine fragment contribution in standard tPSA fragment-based calculations). The saturated analog N-(3,3-diethoxypropyl)-4-pyridin-4-amine (CAS 864684-92-4) lacks the geometric constraint of the alkyne, which may alter the intramolecular hydrogen bonding capacity between the amine and the acetal oxygen atoms, potentially shifting the effective PSA in solution. The alkyne substituent at the 3-position also influences the predicted pKa of the 4-amino group, with the electron-withdrawing nature of the sp-hybridized carbon (inductive effect) lowering the pKa relative to the saturated propyl analog. The predicted pKa for the saturated analog is 8.24 ± 0.26 , while the target compound is expected to have a slightly lower pKa for the conjugate acid of the 4-amino group (estimated ~7.5–8.0) due to the electron-withdrawing ethynyl substituent, which would affect protonation state at physiological pH and influence solubility, permeability, and protein binding interactions.

ADME Prediction Drug Design Property-Based Optimization

Sonogashira Coupling Reactivity

The terminal alkyne in 3-(3,3-diethoxyprop-1-yn-1-yl)pyridin-4-amine enables participation in Sonogashira-type cross-coupling reactions, a versatile C–C bond-forming transformation that is mechanistically inaccessible to its saturated analog N-(3,3-diethoxypropyl)-4-pyridinamine (CAS 864684-92-4). The Sonogashira coupling of 3,3-diethoxyprop-1-yne with aryl halides has been demonstrated in multiple published synthetic sequences, including the preparation of Aurora kinase inhibitor intermediates where acetal 58 was obtained in 45% yield by Sonogashira cross-coupling with 3,3-diethoxyprop-1-yne followed by concomitant ring closure [1]. Additionally, 3,3-diethoxyprop-1-yne has been successfully employed in tetraphosphine-palladium-catalyzed enyne synthesis with vinyl bromides, demonstrating broad alkyne tolerance [2]. The target compound, bearing the pyridine 4-amine, offers the additional advantage that the amine can be orthogonally protected (e.g., as an amide or carbamate) prior to Sonogashira coupling, enabling sequential diversification of both functional handles—a capability absent in the simple 3,3-diethoxyprop-1-yne building block (CAS 10160-87-9, MW 128.17) .

Synthetic Methodology Cross-Coupling Building Block Chemistry

Orthogonal Deprotection-Functionalization Sequences

The diethyl acetal moiety in the target compound serves as a masked formyl (aldehyde) group. Under mild aqueous acidic conditions (e.g., 1 M HCl, THF/H₂O, room temperature, 1–2 h; or acetic acid–dilute HCl as reported for related 3,3-diethoxyprop-1-yne derivatives [1]), the acetal is cleaved to reveal the free propiolaldehyde, a highly electrophilic species that can engage in condensation, cycloaddition, and heterocycle-forming reactions. The acetal protecting group is orthogonal to the 4-amino group: the amine can be acylated, sulfonylated, or reductively alkylated without affecting the acetal , and conversely, the acetal can be deprotected under protic acid conditions without acylating the amine (as the ammonium salt is formed, protecting the amine from further reaction). This orthogonality is a direct consequence of the structural connectivity: the acetal is a C-linked protecting group attached via an alkyne spacer, rather than being substituted directly on a heteroatom. The saturated analog N-(3,3-diethoxypropyl)-4-pyridinamine also bears an acetal, but the saturated C–N linkage lacks the alkyne spacer, and deprotection there yields a 3-aminopropanal equivalent rather than a propiolaldehyde, providing a different aldehyde electrophile with distinct reactivity (saturated vs. α,β-unsaturated in conjugation with the pyridine ring) . The commercial 3,3-diethoxyprop-1-yne (CAS 10160-87-9) is available in 97% purity (GC) and is a liquid at room temperature (bp 138–139.5 °C, density 0.894 g/mL) , but lacks the pyridine amine diversification handle present in the target compound.

Protecting Group Strategy Organic Synthesis Chemoselective Deprotection

Regiochemistry Distinction on Pyridine

The 3-alkynyl-4-amino substitution pattern on the pyridine ring represents a specific regioisomer that is structurally distinct from alternative arrangements. Known regioisomeric building blocks in the diethoxypropynyl-pyridine family include: 3-(3,3-diethoxyprop-1-ynyl)pyridine (CAS 143952-62-9, no amine, MW 205.25) , 4-(3,3-diethoxy-1-propyn-1-yl)-2-methoxypyridine (CAS 2602770-49-8, MW 235.28, predicted bp 320.7±42.0 °C) , 5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid (CAS 2470436-88-3, MW 249.27) , and ethyl 2-(3,3-diethoxypropynyl)-3-pyridinecarbamate (CAS 569337-20-8, MW 292.33) . Each regioisomer presents a different spatial orientation of functional groups. In the target compound, the diethoxypropynyl group at position 3 is positioned ortho to the 4-amino group, enabling potential intramolecular hydrogen bonding between the amine protons and the π-electrons of the alkyne (~2.7–3.2 Å N–H···π distance), an interaction that is geometrically impossible in the 2,4- or 3,5-disubstituted analogs. This proximity effect can influence the compound's conformational preferences in solution and its binding mode to biological targets, distinguishing it from other regioisomers.

Medicinal Chemistry Structure-Activity Relationship Isomeric Selectivity

LogP and Hydrogen Bonding Profile Differences

The target compound exhibits a calculated LogP of 1.34 , placing it in a moderately lipophilic range suitable for both oral bioavailability (LogP 1–3 considered optimal) and aqueous solubility for in vitro assays. In contrast, the related carbamate ester analog ethyl 2-(3,3-diethoxypropynyl)-3-pyridinecarbamate (CAS 569337-20-8, MW 292.33) has a predicted LogP of 2.47 , representing a >10-fold difference in theoretical octanol-water partition coefficient (ΔLogP = +1.13, equivalent to ~13.5× higher lipophilicity). The 5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid (CAS 2470436-88-3, MW 249.27) introduces an additional hydrogen bond donor (carboxylic acid –OH) and acceptor (C=O), increasing the hydrogen bond donor count from 1 (target compound) to 2, and the acceptor count from 4 to 6, which would predict lower passive membrane permeability and potentially higher aqueous solubility . These differences in physicochemical profile are quantifiable and directly impact the compound's utility in different stages of drug discovery: the lower LogP of the target compound favors fragment-based screening and early lead optimization, while the higher LogP of the carbamate may be preferred for cellular assays requiring enhanced membrane penetration.

Lipophilicity Optimization Drug-Likeness Property Prediction

Research and Industrial Application Scenarios


Kinase Inhibitor Scaffold Construction

The terminal alkyne at position 3 provides a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click' chemistry), enabling the construction of 1,2,3-triazole-linked compound libraries directly from azide-bearing fragments. This is supported by the demonstrated Sonogashira reactivity of 3,3-diethoxyprop-1-yne with pyrrolopyrimidine intermediates in Aurora kinase inhibitor synthesis [1]. The 4-amino group provides an orthogonal coupling site for amidation or sulfonamide formation, allowing simultaneous diversification at two vectors. The lower LogP of 1.34 relative to ester/carbamate analogs ensures that the resulting triazole conjugates remain within drug-like physicochemical space, an advantage for fragment-based drug discovery programs targeting kinases, GPCRs, or epigenetic targets.

Fluorescent Probe Development

The diethyl acetal functions as a latent aldehyde that can be unveiled under mild acidic conditions (AcOH/dil. HCl or TsOH) to generate propiolaldehyde in situ [2]. This reactive aldehyde can undergo Knoevenagel condensation with active methylene compounds, form Schiff bases with hydrazines or hydroxylamines, or participate in heterocycle-forming cyclocondensations (e.g., with aminothiols to form thiazoles). The resulting conjugated systems, when coupled with an appropriate chromophore at the 4-amino position, produce fluorescent probes whose emission wavelength can be tuned by the extended conjugation length. This dual-functionalization strategy is enabled by the acetal-amine orthogonality, a property not shared by saturated propyl analogs or simple propargyl acetal building blocks .

Multi-Step API Intermediate Synthesis

In a multi-kilogram API synthetic route, the target compound serves as a branching point intermediate where the 4-amino group can be protected (e.g., as a Boc-carbamate or acetamide) without affecting the acetal, and the acetal can later be deprotected under acidic conditions that protonate the amine, forming an ammonium salt that is unreactive to the liberated aldehyde. This temporal orthogonality reduces the total number of protecting group manipulations by at least one step compared to the use of a simple propargyl aldehyde diethyl acetal (CAS 10160-87-9) followed by a separate pyridine amination step, translating to a projected 15–25% improvement in overall yield based on typical 80–90% step yields for protection/deprotection sequences . The 45% yield benchmark reported for Sonogashira coupling of 3,3-diethoxyprop-1-yne [1] serves as a reference point for optimization of this intermediate's synthesis at scale.

Fragment-Based Drug Discovery

With a molecular weight of 220.27 g/mol (4.03 Da lower than its saturated analog) and a LogP of 1.34 , the target compound meets standard fragment library criteria (MW < 300, LogP ≤ 3, HBD ≤ 3). The primary amine at position 4 serves as a hydrogen bond donor/acceptor with measured or predicted pKa in the range of 7.5–8.0, suitable for both hydrogen bonding interactions in protein binding pockets and salt bridge formation with acidic residues (Asp, Glu). The lower MW relative to the saturated propyl analog (224.30 g/mol) and regioisomeric carbamate analogs (e.g., 292.33 g/mol ) positions this fragment more favorably on ligand efficiency (LE = 0.3 × pIC₅₀ / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) metrics, making it a higher-priority fragment for screening libraries where compound selection is based on calculated property filters before biological testing.

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